1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one
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Overview
Description
1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a piperazine moiety, and a pyridine ring
Preparation Methods
The synthesis of 1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one involves several steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds in this compound, utilizing organoboron reagents and palladium catalysts.
Scientific Research Applications
1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one primarily involves its interaction with serotonin transporters. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby exerting antidepressant effects . The compound’s molecular targets include serotonin receptors and transporters, and it influences pathways related to mood regulation and neurochemical balance .
Comparison with Similar Compounds
1-{4-[2-(4-(2-Pyridyl)piperazinyl)acetyl]phenyl}pyrrolidin-2-one can be compared with other serotonin reuptake inhibitors such as fluoxetine and sertraline. Unlike these compounds, it possesses a unique combination of a pyrrolidinone ring and a piperazine moiety, which may contribute to its distinct pharmacological profile . Similar compounds include:
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another serotonin reuptake inhibitor with a similar structure.
2-(4-Phenyl-1-piperazinyl)pyridine: A compound with comparable biological activity but different structural features.
Properties
Molecular Formula |
C21H24N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[4-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H24N4O2/c26-19(17-6-8-18(9-7-17)25-11-3-5-21(25)27)16-23-12-14-24(15-13-23)20-4-1-2-10-22-20/h1-2,4,6-10H,3,5,11-16H2 |
InChI Key |
JHLWHNICCFACDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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